2-(3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)-N-(4-methylphenyl)acetamide
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Overview
Description
2-(3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)-N-(4-methylphenyl)acetamide is a heterocyclic compound that features an imidazo[4,5-b]pyridine core. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both imidazo[4,5-b]pyridine and acetamide functionalities makes it a versatile scaffold for various chemical modifications and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)-N-(4-methylphenyl)acetamide typically involves the following steps:
Formation of the Imidazo[4,5-b]pyridine Core: This can be achieved through condensation reactions involving pyridine derivatives and suitable amines.
Thioether Formation:
Acetamide Formation: The final step involves the acylation of the amine group with acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Sulfoxides and Sulfones: Formed from the oxidation of the sulfanyl group.
Amines: Formed from the reduction of nitro groups.
Halogenated Derivatives: Formed from electrophilic halogenation reactions.
Scientific Research Applications
2-(3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)-N-(4-methylphenyl)acetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure and have been studied for their wide range of applications in medicinal chemistry.
Imidazo[4,5-b]pyridines: Similar to the target compound, these have been explored for their biological activities and potential therapeutic effects.
Uniqueness
2-(3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)-N-(4-methylphenyl)acetamide is unique due to the presence of the sulfanyl and acetamide groups, which confer distinct chemical reactivity and biological activity compared to other imidazo[4,5-b]pyridine derivatives .
Properties
Molecular Formula |
C15H14N4OS |
---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C15H14N4OS/c1-10-4-6-11(7-5-10)17-13(20)9-21-15-18-12-3-2-8-16-14(12)19-15/h2-8H,9H2,1H3,(H,17,20)(H,16,18,19) |
InChI Key |
FOANTCVMWBOEAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(N2)C=CC=N3 |
Origin of Product |
United States |
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